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Cat. No.: B8248219 Get Quote

Introduction to Discoidin Domain Receptor 1 (DDR1)

Discoidin Domain Receptor 1 (DDR1) is a unique member of the receptor tyrosine kinase

(RTK) family, distinguished by its activation through binding to various types of collagen rather

than soluble growth factors.[1][2][3] DDR1 is primarily expressed in epithelial cells and plays

crucial roles in cell adhesion, proliferation, migration, and extracellular matrix remodeling.[1][3]

Dysregulation of DDR1 expression and signaling is implicated in numerous pathologies,

including cancer, fibrosis, and inflammatory diseases, making it a compelling therapeutic target.

[2][4][5][6][7][8] Upon collagen binding, DDR1 undergoes slow but sustained

autophosphorylation, initiating downstream signaling cascades that include the PI3K/AKT,

MAPK, and NF-κB pathways.[2][4][9]

Ddr1-IN-6: A Chemical Probe for Target Deconvolution

Ddr1-IN-6 is a potent and selective inhibitor of DDR1 kinase.[10] A key feature of Ddr1-IN-6 is

the incorporation of a terminal alkyne group into its structure. This functional handle makes it

an ideal chemical probe for target identification and validation studies using click chemistry.[10]

The alkyne group does not significantly interfere with the inhibitor's binding to its primary target

but allows for the covalent attachment of a reporter tag, such as biotin or a fluorophore, in a

highly specific and efficient manner.

Principle of Click Chemistry-Based Target Identification
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Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC),

provides a powerful method for identifying the cellular targets of a small molecule.[11][12] The

overall strategy, known as Activity-Based Protein Profiling (ABPP), involves a multi-step

process:[12]

Live Cell Labeling: Cells are treated with the alkyne-tagged probe (Ddr1-IN-6), which binds

to its protein targets.

Cell Lysis: The cells are gently lysed to release the protein-probe complexes.

Click Reaction: The alkyne-tagged proteins in the lysate are "clicked" to an azide-

functionalized reporter molecule (e.g., Biotin-Azide).

Affinity Purification: The newly biotinylated proteins are captured and enriched using

streptavidin-coated beads.[11][13]

Proteomic Analysis: The enriched proteins are identified and quantified using mass

spectrometry, revealing the direct and indirect targets of the probe.[11]

This approach allows for the identification of protein targets within their native cellular

environment, preserving complex interactions that might be lost in other assays.[14]

Quantitative Data for DDR1 Inhibitors
The following table summarizes the reported inhibitory activities of Ddr1-IN-6 and other

relevant compounds. This data is essential for designing experiments and interpreting results.
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Compound Target Assay Type IC50 / EC50
Cell Line /
Conditions

Reference

Ddr1-IN-6 DDR1 Kinase Assay 9.72 nM In vitro [10]

Ddr1-IN-6
DDR1b

(Y513)

Autophospho

rylation
9.7 nM In vitro [10]

Ddr1-IN-6
Collagen

Production

Cellular

Assay
13 nM

LX-2 (human

hepatic

stellate)

[10]

Ddr1-IN-6 Cytotoxicity
Cellular

Assay
3 µM (CC50)

LX-2 (human

hepatic

stellate)

[10]

Ddr1-IN-6
Anti-

proliferation

Cellular

Assay

5.7 µM (3

days)

PC-07-0024

PDX cells
[10]

DDR1-IN-1 DDR1 Kinase Assay 105 nM In vitro [6]

DDR1-IN-1 DDR1
Autophospho

rylation
86 nM U2OS cells [6]

Compound 3 DDR1 Kinase Assay 92.5 nM In vitro [5][7]

Compound 4 DDR1 Kinase Assay 46.16 nM In vitro [15][16]

Ponatinib DDR1 Kinase Assay 9 nM In vitro [1]

Imatinib DDR1 Kinase Assay
21 nM

(EC50)
U2OS cells [1]
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Caption: DDR1 signaling cascade initiated by collagen binding.
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Caption: Experimental workflow for target identification using Ddr1-IN-6.
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Experimental Protocols
This section provides a detailed methodology for using Ddr1-IN-6 to identify target proteins.

Researchers should optimize concentrations and incubation times for their specific cell line and

experimental goals.

Protocol 1: Live Cell Labeling with Ddr1-IN-6
Cell Culture: Plate the cells of interest (e.g., U2OS, LX-2) in a suitable format (e.g., 10 cm or

15 cm dishes) and grow to 70-80% confluency.

Probe Preparation: Prepare a stock solution of Ddr1-IN-6 (e.g., 10 mM in DMSO).

Treatment:

Aspirate the growth medium and replace it with fresh, serum-free medium.

Add Ddr1-IN-6 to the desired final concentration (e.g., 0.1 - 5 µM). Include a DMSO-only

vehicle control.

Incubate the cells for a specified period (e.g., 1-4 hours) at 37°C in a CO₂ incubator.

Cell Harvest:

After incubation, place the dishes on ice and aspirate the medium.

Wash the cells twice with ice-cold PBS to remove unbound probe.

Proceed immediately to cell lysis.

Protocol 2: Cell Lysis and Protein Quantification
Lysis Buffer Preparation: Prepare a lysis buffer suitable for preserving protein interactions

(e.g., RIPA buffer without SDS, or a Tris-based buffer with 1% NP-40, 150 mM NaCl, 50 mM

Tris-HCl pH 7.4, supplemented with protease and phosphatase inhibitor cocktails).

Lysis:
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Add an appropriate volume of ice-cold lysis buffer to the cell monolayer (e.g., 500 µL for a

10 cm dish).

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

Incubate on ice for 30 minutes with occasional vortexing.

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Quantification: Transfer the supernatant to a new tube. Determine the protein concentration

using a standard method (e.g., BCA assay). Normalize all samples to the same protein

concentration (e.g., 1-2 mg/mL).

Protocol 3: CuAAC "Click" Reaction
Reagent Preparation: Prepare fresh stock solutions:

Biotin-Azide: 10 mM in DMSO.

Tris(2-carboxyethyl)phosphine (TCEP): 50 mM in water (freshly prepared).

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 10 mM in DMSO.

Copper(II) Sulfate (CuSO₄): 50 mM in water.

Click Reaction Assembly: In a microcentrifuge tube, combine the following in order for a 1

mg total protein sample:

Normalized protein lysate: up to 1 mL total volume.

Biotin-Azide: 10 µL (final concentration: 100 µM).

TCEP: 20 µL (final concentration: 1 mM).

TBTA: 10 µL (final concentration: 100 µM).

Vortex briefly after each addition.

CuSO₄: 20 µL (final concentration: 1 mM).
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Incubation: Vortex the reaction mixture immediately and incubate for 1-2 hours at room

temperature with gentle rotation, protected from light.

Protocol 4: Enrichment of Biotinylated Proteins
Bead Preparation:

Resuspend streptavidin-coated magnetic beads in the slurry.

Aliquot the required amount of beads (e.g., 50 µL of slurry per 1 mg of protein).

Wash the beads three times with lysis buffer.

Protein Capture:

Add the washed beads to the click reaction lysate.

Incubate for 1-2 hours at 4°C with end-over-end rotation.

Washing:

Pellet the beads using a magnetic stand and discard the supernatant.

Wash the beads sequentially to remove non-specifically bound proteins:

2x with 1% SDS in PBS.

2x with 8 M urea in 100 mM Tris-HCl, pH 8.0.

3x with 100 mM Tris-HCl, pH 8.0.

Protocol 5: On-Bead Digestion and Mass Spectrometry
Reduction and Alkylation:

Resuspend the washed beads in 100 µL of 100 mM Tris-HCl, pH 8.0.

Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
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Cool to room temperature. Add iodoacetamide to a final concentration of 20 mM and

incubate for 30 minutes in the dark.

Digestion:

Add sequencing-grade trypsin (e.g., 1 µg per sample).

Incubate overnight at 37°C with shaking.

Peptide Elution:

Pellet the beads and transfer the supernatant containing the peptides to a new tube.

Acidify the peptides with formic acid to a final concentration of 1%.

Desalting: Desalt the peptides using a C18 StageTip or equivalent method.

LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass

spectrometry (LC-MS/MS).

Data Analysis: Use a suitable database search engine (e.g., MaxQuant, Proteome

Discoverer) to identify and quantify proteins. Target proteins are identified as those

significantly enriched in the Ddr1-IN-6 treated samples compared to the vehicle controls.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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